1-Chloro-2-nitro-4-(phenylsulfonyl)benzene
Overview
Description
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene is an organic compound with the molecular formula C12H8ClNO4S. It is a derivative of benzene, featuring chloro, nitro, and phenylsulfonyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene can be synthesized through a multi-step process involving the nitration, chlorination, and sulfonylation of benzene derivatives. One common method involves the nitration of chlorobenzene to form 1-chloro-2-nitrobenzene, followed by sulfonylation with phenylsulfonyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and sulfonylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
NAS Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with strong nucleophiles.
Reduction Reactions: Commonly use hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride (NaBH4) in methanol.
Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Major Products
NAS Reactions: Substituted benzene derivatives with various functional groups depending on the nucleophile used.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Sulfone derivatives with enhanced stability and reactivity.
Scientific Research Applications
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 1-chloro-2-nitro-4-(phenylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylsulfonyl group can engage in electrophilic aromatic substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in various applications .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-nitrobenzene: Lacks the phenylsulfonyl group, resulting in different reactivity and applications.
2-Chloro-4-nitro-1-(phenylsulfonyl)benzene: Positional isomer with similar functional groups but different spatial arrangement, affecting its chemical behavior.
4-Chloro-2-nitro-1-(phenylsulfonyl)benzene: Another positional isomer with distinct properties and uses.
Uniqueness
The combination of chloro, nitro, and phenylsulfonyl groups allows for versatile chemical transformations and interactions, making it a valuable compound in research and industry .
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-chloro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c13-11-7-6-10(8-12(11)14(15)16)19(17,18)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZCDLMYLTUSGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342284 | |
Record name | 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4779-36-6 | |
Record name | 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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